MAX-40279

Beschreibung

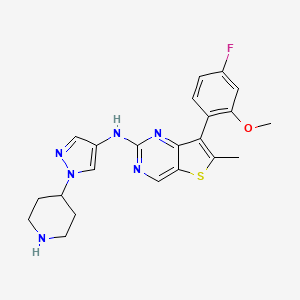

Nefextinib is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) and FMS-like tyrosine kinase 3 (FLT3; CD135; STK1; FLK2), with potential antineoplastic activity. Upon oral administration, nefextinib binds to and inhibits both FGFR and FLT3, including FLT3 mutant forms, which results in the inhibition of FGFR/FLT3-mediated signal transduction pathways. This inhibits proliferation in FGFR/FLT3-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases, is upregulated in many tumor cell types. FLT3, a class III receptor tyrosine kinase (RTK), is overexpressed or mutated in most B-lineage neoplasms and in acute myeloid leukemias. They both play key roles in cellular proliferation and survival.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Eigenschaften

CAS-Nummer |

2070931-57-4 |

|---|---|

Molekularformel |

C22H23FN6OS |

Molekulargewicht |

438.5 g/mol |

IUPAC-Name |

7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine |

InChI |

InChI=1S/C22H23FN6OS/c1-13-20(17-4-3-14(23)9-18(17)30-2)21-19(31-13)11-25-22(28-21)27-15-10-26-29(12-15)16-5-7-24-8-6-16/h3-4,9-12,16,24H,5-8H2,1-2H3,(H,25,27,28) |

InChI-Schlüssel |

AVIOBQFPAGEICQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Mechanism of MAX-40279 in Acute Myeloid Leukemia (AML): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, making it a prime therapeutic target. Furthermore, resistance to FLT3 inhibitors can emerge through the activation of alternative signaling pathways, such as the Fibroblast Growth Factor Receptor (FGFR) pathway. MAX-40279 is a novel, orally bioavailable dual inhibitor of both FLT3 and FGFR kinases, designed to address both primary oncogenic signaling and potential resistance mechanisms in AML. This technical guide provides an in-depth overview of the preclinical data elucidating the mechanism of action of this compound in AML cells.

Core Mechanism of Action: Dual Inhibition of FLT3 and FGFR

This compound exerts its anti-leukemic effects by competitively binding to the ATP-binding pocket of both FLT3 and FGFR kinases, thereby inhibiting their phosphorylation and downstream signaling.[1] This dual-targeting strategy is crucial for its efficacy in AML for two primary reasons:

-

Direct Inhibition of FLT3-Mediated Proliferation: FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations, such as internal tandem duplications (ITD) or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of FLT3, driving uncontrolled proliferation of leukemic blasts. This compound directly inhibits both wild-type and mutated forms of FLT3, including the common ITD and D835Y mutations, thereby shutting down this key oncogenic driver.[2][3]

-

Overcoming FGFR-Mediated Resistance: The bone marrow microenvironment can contribute to resistance to FLT3 inhibitors through the secretion of fibroblast growth factors (FGFs) that activate FGFR signaling in AML cells. This activation can provide survival signals that bypass the effects of FLT3 inhibition. By simultaneously inhibiting FGFR, this compound aims to abrogate this resistance mechanism, leading to a more durable response.[2] Preclinical studies have shown that this compound demonstrates superior FGFR inhibitory activity.

The proposed dual-inhibition mechanism of this compound is depicted in the following signaling pathway diagram:

Quantitative Preclinical Efficacy

Preclinical studies have demonstrated the potent and selective activity of this compound against AML cells harboring FLT3 mutations and those with activated FGFR signaling. While specific IC50 values from a peer-reviewed publication are not yet available, a conference abstract summarizes key findings.

Table 1: In Vitro Kinase and Cellular Assays

| Assay Type | Target/Cell Line | Key Findings | Reference |

|---|---|---|---|

| Enzymatic Assay | FLT3-wt, FLT3-ITD, FLT3-D835Y | Potent inhibition of wild-type and mutant FLT3 kinases. | |

| Enzymatic Assay | FGFR1, FGFR2, FGFR3 | Superior inhibitory activity against FGFR subtypes. | |

| Cellular Assay | AML cell lines | Inhibition of proliferation in FLT3- and FGFR-dependent AML cells. |

| Signal Transduction | AML cell lines | Inhibition of downstream signaling pathways. | |

Table 2: In Vivo Xenograft Models

| Model | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Subcutaneous Xenograft | MV4-11 (FLT3-ITD) | Significant tumor growth inhibition (58% to 106%). |

| Subcutaneous Xenograft | KG-1 (FGFR1 fusion) | Significant tumor growth inhibition (58% to 106%). | |

Table 3: Pharmacokinetic Properties

| Parameter | Finding | Reference |

|---|---|---|

| Bioavailability | Orally bioavailable. |

| Tissue Distribution | Much higher drug concentration in bone marrow than in plasma. | |

Detailed Experimental Methodologies

The following sections provide detailed, representative protocols for the key experiments used to characterize the mechanism of action of this compound. It is important to note that these are generalized protocols and the specific parameters for the this compound studies may have varied.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against purified FLT3 and FGFR kinase enzymes.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase by this compound results in a decreased signal.

Protocol:

-

Reagents: Recombinant human FLT3 (wild-type, ITD, D835Y mutants) and FGFR (1, 2, 3) kinases, biotinylated substrate peptide, ATP, kinase reaction buffer, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

-

Procedure: a. In a 384-well plate, add this compound at various concentrations. b. Add the kinase and biotinylated substrate peptide to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Add the europium-labeled antibody and SA-APC. g. Incubate to allow for antibody and streptavidin binding. h. Read the plate on a TR-FRET-compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation and viability of AML cell lines.

Principle: A common method is the MTS or MTT assay, which measures the metabolic activity of viable cells. A reduction in metabolic activity is indicative of decreased cell viability or proliferation.

Protocol:

-

Cell Lines: MV4-11 (FLT3-ITD) and KG-1 (FGFR1 fusion) are relevant cell lines.

-

Procedure: a. Seed cells in a 96-well plate at a predetermined density. b. Add this compound at a range of concentrations. c. Incubate for a specified period (e.g., 72 hours). d. Add MTS or MTT reagent to each well. e. Incubate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells. f. If using MTT, add a solubilizing agent. g. Read the absorbance at the appropriate wavelength.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of FLT3, FGFR, and their downstream signaling proteins.

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. Using phospho-specific antibodies, the phosphorylation status of target proteins can be determined.

Protocol:

-

Cell Treatment and Lysis: a. Treat AML cells with this compound at various concentrations for a defined time. b. Lyse the cells in a buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates.

-

Electrophoresis and Transfer: a. Separate the protein lysates by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-FGFR, FGFR, p-STAT5, STAT5, p-ERK, ERK, p-AKT, and AKT. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Densitometry can be used to quantify the band intensities and determine the relative levels of phosphorylated proteins compared to total protein levels.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Principle: Human AML cell lines are implanted into immunocompromised mice. The effect of this compound on tumor growth is then monitored over time.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

-

Cell Implantation: Subcutaneously inject MV4-11 or KG-1 cells into the flank of the mice.

-

Tumor Growth and Treatment: a. Allow tumors to reach a palpable size. b. Randomize mice into vehicle control and this compound treatment groups. c. Administer this compound orally at a specified dose and schedule.

-

Monitoring: a. Measure tumor volume with calipers at regular intervals. b. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: a. Euthanize the mice when tumors reach a predetermined size or at the end of the study. b. Excise the tumors and measure their weight.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the difference in tumor volume and weight between the treatment and control groups.

Conclusion

This compound is a promising dual inhibitor of FLT3 and FGFR with a clear mechanism of action in AML cells. Its ability to potently inhibit both the primary oncogenic driver (FLT3) and a key resistance pathway (FGFR) provides a strong rationale for its clinical development. Preclinical data demonstrate its efficacy in vitro and in vivo, with a favorable pharmacokinetic profile showing high concentrations in the bone marrow, the primary site of AML. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with AML.

References

The Dual Inhibitory Function of MAX-40279: A Multi-Kinase Inhibitor Targeting FLT3 and FGFR to Overcome Resistance in Acute Myeloid Leukemia

Shanghai, China - MAX-40279, an orally bioavailable small molecule inhibitor, is emerging as a promising therapeutic agent for acute myeloid leukemia (AML). Developed by MaxiNovel Pharmaceuticals, this compound exhibits a potent dual inhibitory function against FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). This multi-targeted approach is designed to address a critical challenge in AML therapy: acquired resistance to FLT3 inhibitors, which is often driven by the activation of the FGF/FGFR signaling pathway within the bone marrow microenvironment.[1][2]

This compound has demonstrated significant preclinical activity, including potent inhibition of both wild-type and mutant forms of FLT3, such as the D835Y mutation known to confer resistance to existing therapies.[1][3] Furthermore, the compound shows a favorable pharmacokinetic profile, with a notably higher concentration in the bone marrow compared to plasma, ensuring targeted activity where it is most needed.[1]

A Multi-Pronged Attack on Cancer Signaling

This compound's mechanism of action extends beyond its dual targeting of FLT3 and FGFR. It has been identified as a multi-kinase inhibitor, also demonstrating inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1). This broader activity may contribute to its anti-tumor effects by modulating the tumor microenvironment and immune response. The primary dual inhibitory function, however, remains central to its therapeutic rationale in AML.

The FLT3 and FGFR Signaling Axis in AML

Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and uncontrolled proliferation of leukemic blasts. While first and second-generation FLT3 inhibitors have shown clinical efficacy, their long-term benefit is often limited by the development of resistance. One key mechanism of this resistance is the upregulation of the FGF/FGFR signaling pathway in bone marrow stromal cells, which provides a bypass signaling route for leukemia cell survival and proliferation.

By simultaneously inhibiting both FLT3 and FGFR, this compound aims to shut down both the primary oncogenic driver and a key escape mechanism. This dual blockade is expected to result in more profound and durable responses in patients with FLT3-mutated AML.

Quantitative Analysis of Kinase Inhibition

While specific IC50 values for this compound against a comprehensive panel of kinases are not yet publicly available in peer-reviewed literature, preclinical data from MaxiNovel Pharmaceuticals has indicated potent inhibition of both FLT3 and FGFR. The table below summarizes the known targets of this compound.

| Target Kinase Family | Specific Targets | Role in Cancer |

| FMS-like Tyrosine Kinase | FLT3 (Wild-Type and Mutants, e.g., D835Y) | Proliferation and survival of leukemic cells |

| Fibroblast Growth Factor Receptor | FGFR | Cell growth, survival, and angiogenesis; resistance to FLT3 inhibitors |

| Hematopoietic Progenitor Kinase | HPK1 | Negative regulator of T-cell receptor signaling |

Preclinical Efficacy in AML Models

Preclinical studies have demonstrated the in vivo efficacy of this compound in AML xenograft models. In studies using MV4-11 (FLT3-ITD) and KG-1 (FGFR driven) human AML cell lines, orally administered this compound significantly inhibited tumor growth. These studies reported tumor growth inhibition ranging from 58% to 106% without significant loss in body weight of the animals, indicating a favorable tolerability profile.

| Xenograft Model | Cell Line | Key Genetic Feature | This compound Efficacy |

| AML | MV4-11 | FLT3-ITD | Significant tumor growth inhibition |

| AML | KG-1 | FGFR1 fusion | Significant tumor growth inhibition |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not yet fully published. However, based on standard methodologies in the field, the following outlines the likely approaches taken.

Enzymatic Kinase Assays

Biochemical assays to determine the inhibitory activity of this compound against purified FLT3 and FGFR kinases would likely involve measuring the phosphorylation of a substrate in the presence of ATP.

Cellular Assays

To assess the on-target activity of this compound in a cellular context, AML cell lines with known FLT3 mutations (e.g., MV4-11) or FGFR dependency (e.g., KG-1) would be treated with the compound. The inhibition of downstream signaling pathways would be measured by techniques such as Western blotting to detect changes in the phosphorylation status of key signaling proteins like STAT5, AKT, and MAPK. Cell viability assays (e.g., MTS or CellTiter-Glo) would be used to determine the cytotoxic effects of this compound.

In Vivo Xenograft Studies

Animal studies are crucial for evaluating the in vivo efficacy and tolerability of a drug candidate. A typical xenograft model for AML would involve the following steps:

Conclusion and Future Directions

This compound represents a rationally designed therapeutic agent that addresses a known mechanism of resistance to targeted therapy in AML. Its dual inhibition of FLT3 and FGFR, coupled with its broader kinase inhibitory profile and favorable distribution to the bone marrow, positions it as a promising candidate for further clinical development. Ongoing and future clinical trials will be critical in determining the safety and efficacy of this compound in patients with AML and other malignancies. The elucidation of its full kinase inhibition profile and the publication of detailed preclinical and clinical data will be eagerly anticipated by the scientific and medical communities.

References

MAX-40279: A Technical Overview of a Dual FLT3 and FGFR Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptors (FGFRs) are key players in cellular signaling, and their dysregulation is implicated in various malignancies.[1] Mutations in FLT3 are among the most common genetic alterations in acute myeloid leukemia (AML), often leading to a poor prognosis.[2] The FLT3 signaling pathway is crucial for the normal development of hematopoietic stem cells, and its constitutive activation due to mutations results in uncontrolled cell proliferation and survival.[3] Similarly, aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, promotes tumor growth and survival in a range of cancers.[1] The development of resistance to targeted therapies, particularly in the bone marrow microenvironment, has highlighted the need for novel therapeutic strategies. MAX-40279 is an orally bioavailable dual inhibitor of FLT3 and FGFR kinases, designed to address these challenges.

This compound: A Dual Kinase Inhibitor

This compound is a potent and selective small molecule inhibitor that targets both FLT3 and FGFR. This dual-inhibition mechanism is intended to overcome resistance to existing FLT3 inhibitors, which can be driven by the activation of the FGF/FGFR pathway in the bone marrow. Preclinical studies have demonstrated that this compound has a high concentration in the bone marrow compared to plasma. Furthermore, it has shown efficacy against FLT3 mutants, such as D835Y, that are resistant to other FLT3 inhibitors like quizartinib and sorafenib.

Preclinical Data

In Vitro Activity

While specific IC50 values for this compound are not publicly available, preclinical evaluations have confirmed its potent inhibitory activity against wild-type FLT3, FLT3-ITD, and the resistant FLT3-D835Y mutant, as well as FGFR subtypes 1, 2, and 3 in enzymatic assays.

In Vivo Efficacy

In xenograft models of AML, this compound has demonstrated significant tumor growth inhibition.

| Model | Cell Line | Target | Tumor Growth Inhibition | Observations |

| AML Xenograft | MV4-11 | FLT3 | 58% to 106% | No significant body weight loss observed. |

| AML Xenograft | KG-1 | FGFR (FGFR1-FGFR1 QP fusion) | 58% to 106% | No significant body weight loss observed. |

Pharmacokinetics

Pharmacokinetic studies in rats have shown that this compound achieves a much higher drug concentration in the bone marrow compared to plasma, which is a desirable feature for treating hematological malignancies like AML.

Clinical Development

This compound has entered a Phase I clinical trial (NCT03412292) to evaluate its safety and tolerability in patients with relapsed or refractory AML. This is a non-randomized, open-label, single-arm, dose-escalation study. As of the latest updates, the results of this trial have not been publicly posted.

Signaling Pathways

FLT3 Signaling Pathway

Mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to ligand-independent dimerization and constitutive activation of the receptor. This results in the aberrant activation of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5, which collectively promote leukemic cell proliferation and survival.

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-MAPK-ERK pathway, the PI3K-AKT pathway, and the PLCγ pathway, all of which are critical for cell proliferation, survival, and angiogenesis.

Experimental Protocols

The following are detailed, representative methodologies for key experiments relevant to the preclinical evaluation of a kinase inhibitor like this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized procedure for assessing the inhibitory activity of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for FLT3 and FGFR kinases.

Materials:

-

Recombinant human FLT3 and FGFR kinase enzymes

-

Kinase-specific peptide substrate

-

ATP

-

This compound (or other test compound)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In each well of the assay plate, add the kinase enzyme, the specific peptide substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Objective: To assess the effect of this compound on the viability of AML cell lines (e.g., MV4-11, KG-1).

Materials:

-

AML cell lines (e.g., MV4-11, KG-1)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed the AML cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

In Vivo Xenograft Model for AML

This protocol describes a general procedure for establishing and evaluating the efficacy of a test compound in a mouse xenograft model of AML.

Objective: To determine the in vivo anti-leukemic activity of this compound.

Materials:

-

AML cell line (e.g., MV4-11 or KG-1)

-

Immunocompromised mice (e.g., NOD/SCID)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement (if applicable for subcutaneous model)

-

Flow cytometry equipment for monitoring engraftment

Procedure:

-

Cell Implantation: Inject the AML cells intravenously into the immunocompromised mice.

-

Engraftment Monitoring: Monitor the engraftment of the human leukemia cells in the mice by periodically analyzing peripheral blood samples for the presence of human CD45+ cells by flow cytometry.

-

Treatment Initiation: Once engraftment is confirmed, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound or vehicle control orally at the predetermined dose and schedule.

-

Monitoring: Monitor the health of the mice, including body weight, throughout the study.

-

Efficacy Assessment: Assess the anti-leukemic activity of this compound by:

-

Measuring tumor burden in peripheral blood, bone marrow, and spleen at the end of the study.

-

For subcutaneous models, measure tumor volume with calipers at regular intervals.

-

Monitoring overall survival of the mice in each group.

-

-

Data Analysis: Compare the tumor burden and survival rates between the this compound-treated group and the vehicle control group to determine the in vivo efficacy.

Experimental Workflow

The following diagram illustrates a typical preclinical evaluation workflow for a kinase inhibitor.

References

Unraveling the Antineoplastic Potential of MAX-40279: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAX-40279 is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Exhibiting significant antineoplastic activity in preclinical models of acute myeloid leukemia (AML), this compound is a promising therapeutic candidate. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and mechanistic insights into the action of this compound.

Introduction

Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and downstream signaling pathways that promote cell proliferation and survival. While several FLT3 inhibitors have been developed, resistance often emerges, partly due to the activation of alternative signaling pathways, including those mediated by FGFR in the bone marrow microenvironment.

This compound was developed to address this challenge by simultaneously targeting both FLT3 and FGFR. This dual inhibition strategy aims to provide a more durable and effective treatment for AML, including forms resistant to first-generation FLT3 inhibitors.

In Vitro Efficacy

Kinase Inhibition Profile

While specific IC50 values for this compound are not publicly available in the reviewed literature, preclinical studies have demonstrated its potent inhibitory activity against wild-type FLT3 (FLT3-wt), FLT3 with internal tandem duplication (FLT3-ITD), and the drug-resistant FLT3-D835Y mutant. Furthermore, this compound has been shown to inhibit the activity of FGFR subtypes 1, 2, and 3.

Table 1: Summary of this compound Kinase Inhibition

| Target Kinase | Activity |

| FLT3-wt | Potent Inhibition |

| FLT3-ITD | Potent Inhibition |

| FLT3-D835Y | Potent Inhibition |

| FGFR1 | Potent Inhibition |

| FGFR2 | Potent Inhibition |

| FGFR3 | Potent Inhibition |

Cellular Activity

In cellular assays, this compound has demonstrated the ability to inhibit the proliferation of AML cell lines harboring FLT3 mutations.

In Vivo Efficacy

Xenograft Models

The antitumor activity of this compound has been evaluated in mouse xenograft models using human AML cell lines.

Table 2: Summary of In Vivo Efficacy of this compound in AML Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| MV4-11 (FLT3-ITD) | 12 mg/kg, p.o., twice daily for 21-28 days | 58% - 106% | [1] |

| KG-1 (FGFR1 fusion) | 12 mg/kg, p.o., twice daily for 21-28 days | 58% - 106% | [1] |

These studies indicate that this compound effectively controls tumor growth in preclinical models of AML driven by either FLT3 or FGFR signaling, with no significant body weight loss reported in the treated animals.

Pharmacokinetics

Pharmacokinetic studies in rats have shown that this compound achieves a significantly higher concentration in the bone marrow compared to plasma, which is a critical advantage for targeting leukemia cells residing in the bone marrow niche.

Mechanism of Action

This compound exerts its antineoplastic effects through the dual inhibition of FLT3 and FGFR signaling pathways.

Constitutive activation of FLT3-ITD leads to the activation of several downstream signaling cascades, including the PI3K/Akt, RAS/MAPK, and STAT5 pathways, all of which are crucial for leukemic cell proliferation and survival. By inhibiting FLT3, this compound effectively blocks these oncogenic signals.

Simultaneously, the inhibition of FGFR by this compound is critical for overcoming resistance mediated by the bone marrow microenvironment. Increased expression of fibroblast growth factors (FGFs) in the bone marrow can activate FGFR signaling in AML cells, providing a bypass mechanism for FLT3 inhibition. By targeting both kinases, this compound closes this escape route.

Furthermore, this compound has been shown to inhibit the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) at serine 330. This action suppresses the endothelial-to-mesenchymal transition (EndMT), a process implicated in cancer progression and drug resistance.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

A representative in vitro kinase assay to determine the IC50 of this compound would typically involve the following steps:

-

Reagents: Recombinant human FLT3 (wild-type and mutants) and FGFR (subtypes 1, 2, and 3) enzymes, a suitable substrate (e.g., a synthetic peptide), ATP, and this compound at various concentrations.

-

Procedure:

-

The kinase, substrate, and this compound are incubated together in a reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).

-

-

Data Analysis: The percentage of kinase inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (General Protocol)

To assess the effect of this compound on the proliferation of AML cells, a typical protocol would be as follows:

-

Cell Lines: Human AML cell lines, such as MV4-11 (FLT3-ITD) and KG-1 (FGFR1 fusion), are commonly used.

-

Procedure:

-

Cells are seeded in multi-well plates.

-

The cells are treated with a range of concentrations of this compound or a vehicle control.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

Cell viability or proliferation is measured using a suitable assay, such as MTT, MTS, or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo).

-

-

Data Analysis: The percentage of viable cells in the treated wells is calculated relative to the vehicle-treated control wells. The IC50 value is determined from the resulting dose-response curve.

In Vivo Xenograft Study (General Protocol)

The in vivo efficacy of this compound is typically evaluated in immunocompromised mice bearing AML xenografts.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.

-

Procedure:

-

Human AML cells (e.g., MV4-11 or KG-1) are implanted into the mice, usually subcutaneously or intravenously.

-

Once tumors are established or leukemia is engrafted, the mice are randomized into treatment and control groups.

-

The treatment group receives this compound orally at a specified dose and schedule. The control group receives a vehicle.

-

Tumor volume (for subcutaneous models) and/or leukemia burden in peripheral blood and bone marrow (for disseminated models) are monitored regularly. Body weight and general health of the mice are also monitored.

-

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes or leukemia burden in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Clinical Development

This compound is currently being investigated in a Phase I clinical trial (NCT03412292) to evaluate its safety, tolerability, and preliminary efficacy in patients with AML.

Conclusion

This compound is a promising dual FLT3/FGFR inhibitor with a strong preclinical rationale for the treatment of AML. Its ability to potently inhibit both wild-type and mutant forms of FLT3, as well as FGFR, suggests it may overcome some of the resistance mechanisms that limit the efficacy of other FLT3 inhibitors. The favorable pharmacokinetic profile, with high bone marrow distribution, further supports its potential as a targeted therapy for this hematologic malignancy. The ongoing clinical evaluation will be crucial in determining the ultimate therapeutic value of this compound.

References

MAX-40279: A Dual FLT3/FGFR Inhibitor for Overcoming Quizartinib Resistance in Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acquired resistance to FLT3 inhibitors, such as quizartinib, represents a significant clinical challenge in the treatment of Acute Myeloid Leukemia (AML).[1][2] Resistance is often driven by on-target secondary mutations in the FLT3 kinase domain, most notably at the activation loop (e.g., D835Y) and the gatekeeper residue (F691L), or through the activation of alternative "bypass" signaling pathways that render the leukemia cells independent of FLT3 signaling.[1][2] One such critical bypass mechanism involves the activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[3] MAX-40279 is a novel, orally bioavailable dual inhibitor of both FLT3 and FGFR, engineered to address these key mechanisms of quizartinib resistance. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound.

Core Mechanism of Action

This compound is designed to potently inhibit both wild-type and mutated forms of FLT3, including the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations that are common in AML. Crucially, it also demonstrates significant inhibitory activity against FGFR, a receptor tyrosine kinase that can become activated in the bone marrow microenvironment and provide a survival signal to leukemia cells, thereby circumventing the effects of FLT3-targeted therapies like quizartinib. By simultaneously targeting both FLT3 and FGFR, this compound aims to provide a more durable and effective therapeutic response in patients with quizartinib-resistant AML.

Quantitative Data on this compound Activity

Preclinical studies have demonstrated the potent in vitro and in vivo activity of this compound against quizartinib-resistant AML. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | Mutation Status | IC50 (nM) |

| FLT3 | Wild-Type | Data not available |

| FLT3 | ITD | Data not available |

| FLT3 | D835Y | Data not available |

| FGFR1 | - | Data not available |

| FGFR2 | - | Data not available |

| FGFR3 | - | Data not available |

Note: Specific IC50 values from preclinical enzyme assays are not yet publicly available but are referenced in preclinical abstracts.

Table 2: In Vitro Cellular Activity of this compound in AML Cell Lines

| Cell Line | FLT3 Mutation Status | Quizartinib Resistance Mechanism | This compound IC50 (nM) |

| MV4-11 | FLT3-ITD | Sensitive | Data not available |

| KG-1 | FGFR fusion | FLT3-independent | Data not available |

| Quizartinib-Resistant Lines | e.g., FLT3-ITD/D835Y | On-target mutation | Data not available |

Note: Preclinical studies indicate this compound is effective against cell lines with FLT3 mutations resistant to quizartinib, though specific IC50 values are not yet published.

Table 3: In Vivo Efficacy of this compound in AML Xenograft Models

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Survival Benefit |

| MV4-11 (FLT3-ITD) | This compound | 58 - 106% | Data not available |

| KG-1 (FGFR fusion) | This compound | 58 - 106% | Data not available |

Note: this compound demonstrated significant tumor growth inhibition in preclinical xenograft models without significant toxicity.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Quizartinib Resistance and this compound Intervention

The following diagram illustrates the key signaling pathways involved in quizartinib resistance and the mechanism by which this compound overcomes this resistance.

References

The Dual FLT3/FGFR Inhibitor MAX-40279: A Technical Overview for Targeting FLT3-ITD Mutations in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, with internal tandem duplication (ITD) mutations being the most common.[1][2][3] FLT3-ITD mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and are associated with a poor prognosis. While several FLT3 inhibitors have been developed, their efficacy is often limited by the development of resistance. MAX-40279 is an orally bioavailable, potent dual inhibitor of FLT3 and Fibroblast Growth Factor Receptor (FGFR) kinases, designed to address key resistance mechanisms observed with other FLT3-targeted therapies.[1][3] This technical guide provides an in-depth overview of the preclinical data and therapeutic rationale for this compound in targeting FLT3-ITD-mutated AML.

Introduction: The Challenge of FLT3-ITD in AML

The FLT3 receptor tyrosine kinase is a critical regulator of normal hematopoiesis. In AML, FLT3-ITD mutations result in a constitutively active receptor, leading to the aberrant activation of downstream signaling pathways, including the RAS/MAPK and JAK/STAT pathways, which are crucial for leukemic cell survival and proliferation.

The clinical landscape for FLT3-mutated AML has evolved with the introduction of targeted inhibitors. However, resistance, both primary and acquired, remains a significant clinical hurdle. One of the key mechanisms of resistance to FLT3 inhibitors is the activation of alternative signaling pathways, often mediated by the bone marrow microenvironment. Notably, the FGF/FGFR signaling axis has been implicated in conferring resistance to FLT3 inhibition. This has led to the development of next-generation inhibitors that can overcome these resistance mechanisms.

This compound emerges as a promising therapeutic agent designed to simultaneously target both FLT3 and FGFR, thereby potentially overcoming resistance mediated by the bone marrow microenvironment and providing a more durable clinical response. Preclinical studies have demonstrated its potent activity against both wild-type and mutated FLT3, including the common D835Y resistance mutation, alongside its inhibitory effects on the FGFR family of kinases.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of both FLT3 and FGFR kinases. This dual inhibition is critical to its proposed efficacy in overcoming resistance.

Targeting the FLT3 Signaling Pathway

By inhibiting the kinase activity of FLT3-ITD, this compound effectively blocks the downstream signaling cascades that drive leukemic cell proliferation and survival. This includes the inhibition of phosphorylation of key signaling molecules such as STAT5 and ERK.

Figure 1: Simplified FLT3-ITD Signaling Pathway and Inhibition by this compound.

Overcoming Resistance via FGFR Inhibition

The bone marrow microenvironment can secrete growth factors, such as FGF, which activate FGFR signaling in AML cells. This activation can bypass FLT3 inhibition and lead to therapeutic resistance. By simultaneously inhibiting FGFR, this compound aims to cut off this escape route, leading to a more profound and sustained anti-leukemic effect.

Figure 2: Dual Inhibition by this compound to Overcome FGFR-mediated Resistance.

Preclinical Efficacy

The preclinical activity of this compound has been evaluated in a series of in vitro and in vivo studies, demonstrating its potential as a potent anti-leukemic agent.

In Vitro Kinase and Cellular Activity

Enzyme assays have shown that this compound potently inhibits wild-type FLT3, the FLT3-ITD mutant, and the drug-resistant FLT3-D835Y mutant. Furthermore, it demonstrates inhibitory activity against FGFR subtypes 1, 2, and 3.

| Target Kinase | IC50 (nM) |

| FLT3-WT | Data not publicly available |

| FLT3-ITD | Data not publicly available |

| FLT3-D835Y | Data not publicly available |

| FGFR1 | Data not publicly available |

| FGFR2 | Data not publicly available |

| FGFR3 | Data not publicly available |

| Table 1: In vitro kinase inhibitory activity of this compound. |

In cellular assays, this compound has demonstrated the ability to inhibit the proliferation of AML cell lines harboring FLT3-ITD mutations.

| Cell Line | Mutation Status | EC50 (nM) |

| MV4-11 | FLT3-ITD | Data not publicly available |

| MOLM-13 | FLT3-ITD | Data not publicly available |

| Table 2: In vitro cellular anti-proliferative activity of this compound. |

In Vivo Xenograft Models

The in vivo efficacy of this compound has been assessed in AML xenograft models using immunodeficient mice.

In a study utilizing the MV4-11 (FLT3-ITD) and KG-1 (FGFR driven) human AML cell lines, oral administration of this compound resulted in significant tumor growth inhibition, ranging from 58% to 106%, without causing significant body weight loss in the animals. A tumor growth inhibition of over 100% suggests tumor regression.

| Xenograft Model | Cell Line | Mutation Status | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Subcutaneous | MV4-11 | FLT3-ITD | Data not publicly available | 58 - 106 | |

| Subcutaneous | KG-1 | FGFR1 fusion | Data not publicly available | 58 - 106 | |

| Table 3: In vivo efficacy of this compound in AML xenograft models. |

A key finding from preclinical pharmacokinetic studies is that this compound achieves a much higher concentration in the bone marrow compared to plasma, which is advantageous for targeting leukemic cells residing in the bone marrow niche.

Experimental Protocols

The following sections outline the general methodologies for the key experiments cited in the preclinical evaluation of this compound.

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified FLT3 and FGFR kinase enzymes.

General Protocol:

-

Recombinant human FLT3 (wild-type, ITD, D835Y mutants) and FGFR (1, 2, 3) kinases are used.

-

A suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1) and ATP are prepared in a kinase reaction buffer.

-

This compound is serially diluted to a range of concentrations.

-

The kinase, substrate, ATP, and inhibitor are incubated together in a microplate.

-

The extent of substrate phosphorylation is measured, typically using a method that detects the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) or by using a phosphospecific antibody in an ELISA format.

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Figure 3: General workflow for an in vitro kinase inhibition assay.

Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound on the proliferation of AML cell lines.

General Protocol:

-

AML cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a predetermined density.

-

The cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity as an indicator of viable cell number.

-

The EC50 value is determined by plotting the percentage of viable cells against the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of human AML.

General Protocol:

-

Immunodeficient mice (e.g., NOD/SCID or NSG) are subcutaneously inoculated with a suspension of human AML cells (e.g., MV4-11 or KG-1).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

The mice are then randomized into treatment and control groups.

-

This compound is administered orally at various doses and schedules. The control group receives a vehicle.

-

Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).

-

The study continues for a predetermined duration or until the tumors in the control group reach a specified size.

-

Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Clinical Development

This compound is currently being investigated in a Phase I clinical trial (NCT03412292) to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with relapsed or refractory AML. The results of this trial will be crucial in determining the future clinical development of this promising agent.

Conclusion

This compound is a novel dual FLT3/FGFR inhibitor with a strong preclinical rationale for the treatment of FLT3-ITD mutated AML. Its ability to target both the primary oncogenic driver and a key resistance pathway represents a significant advancement in the development of targeted therapies for this challenging disease. The ongoing clinical evaluation will provide further insights into the safety and efficacy of this compound in patients with AML. The data summarized in this technical guide underscore the potential of this compound as a next-generation FLT3 inhibitor.

References

MAX-40279: A Dual FLT3/FGFR Inhibitor for Hematological Malignancies

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MAX-40279 is an orally bioavailable small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptors (FGFRs).[1][2] This dual inhibitory action presents a promising therapeutic strategy for hematological malignancies, particularly Acute Myeloid Leukemia (AML), where aberrant FLT3 signaling is a common driver of disease and FGFR pathway activation is implicated in therapeutic resistance.[3][4] Preclinical studies have demonstrated the potential of this compound to overcome resistance to existing FLT3 inhibitors and to achieve high concentrations in the bone marrow, the primary site of leukemic cell proliferation.[3] This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound.

Mechanism of Action

This compound exerts its anti-neoplastic effects by binding to and inhibiting the kinase activity of both FLT3 and FGFR. In many cases of AML, mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor and downstream signaling pathways that promote cell proliferation and survival. This compound has been shown to be effective against both wild-type and mutated forms of FLT3, including the D835Y mutant which can confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.

Furthermore, the activation of the FGF/FGFR signaling pathway in the bone marrow microenvironment has been identified as a key mechanism of resistance to FLT3-targeted therapies. By simultaneously inhibiting both FLT3 and FGFR, this compound is designed to abrogate this resistance mechanism, offering a more durable therapeutic response. The inhibition of these pathways ultimately leads to the suppression of downstream signaling cascades, including the RAS/MEK/ERK and PI3K/AKT pathways, resulting in decreased tumor cell proliferation and survival.

Quantitative Data Summary

While specific IC50 values from a primary publication are not publicly available, preclinical evaluations have characterized this compound as a potent and selective dual kinase inhibitor. The available quantitative data from in vivo studies are summarized below.

Table 1: In Vivo Efficacy of this compound in AML Xenograft Models

| Animal Model | Cell Line | Relevant Mutation | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Mouse | MV4-11 | FLT3-ITD | 12 mg/kg, p.o., twice daily for 21-28 days | Significant inhibition | |

| Mouse | KG-1 | FGFR1 Fusion | 12 mg/kg, p.o., twice daily for 21-28 days | Significant inhibition | |

| Mouse | Patient-derived xenograft (PDX) | Not specified | 12 mg/kg, p.o., once daily for 7 days | Effective in 43% of samples | |

| Overall AML Xenograft Models | Not specified | Not specified | Not specified | 58% to 106% |

Table 2: Pharmacokinetic Properties of this compound

| Species | Administration | Key Finding | Reference |

| Rat (SD) | Oral (single dose) | Significantly higher drug concentration in bone marrow compared to plasma. |

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical studies of this compound have not been publicly released. However, based on the descriptions of the experiments conducted, the following are generalized protocols representative of the methodologies likely employed.

In Vitro Kinase Inhibition Assay (Generalized)

This assay is used to determine the concentration of this compound required to inhibit 50% of the activity (IC50) of a specific kinase.

-

Reagents and Materials: Recombinant human FLT3 (wild-type and mutant forms) and FGFR (1, 2, and 3) kinases, appropriate kinase-specific peptide substrate, ATP, kinase assay buffer, 384-well plates, plate reader.

-

Procedure:

-

A serial dilution of this compound is prepared in the kinase assay buffer.

-

The recombinant kinase and its specific peptide substrate are added to the wells of the 384-well plate.

-

The this compound dilutions are added to the wells, and the plate is incubated for a predetermined period to allow for inhibitor binding.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell Viability Assay (Generalized)

This assay measures the effect of this compound on the viability and proliferation of AML cell lines.

-

Reagents and Materials: AML cell lines (e.g., MV4-11 for FLT3-ITD, KG-1 for FGFR aberrations), cell culture medium, fetal bovine serum, penicillin/streptomycin, this compound, 96-well plates, a reagent for measuring cell viability (e.g., MTT, resazurin, or a luminescence-based ATP assay), plate reader.

-

Procedure:

-

AML cells are seeded into 96-well plates at a predetermined density.

-

A serial dilution of this compound is prepared and added to the wells.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

-

The cell viability reagent is added to each well according to the manufacturer's instructions.

-

After a further incubation period, the absorbance or luminescence is measured using a plate reader.

-

The IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from the dose-response curves.

-

In Vivo AML Xenograft Model (Generalized)

This protocol describes how to assess the anti-tumor efficacy of this compound in a mouse model of AML.

-

Reagents and Materials: Immunocompromised mice (e.g., NOD/SCID or NSG), AML cell lines (e.g., MV4-11, KG-1), Matrigel (optional), this compound formulation for oral gavage, vehicle control, calipers, animal scales.

-

Procedure:

-

AML cells are harvested and resuspended in a suitable medium, with or without Matrigel.

-

The cell suspension is subcutaneously injected into the flank of the immunocompromised mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

This compound is administered orally (p.o.) at a specified dose and schedule (e.g., 12 mg/kg, twice daily). The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

-

Body weight is monitored as an indicator of toxicity.

-

At the end of the study, the percentage of tumor growth inhibition is calculated.

-

Visualizations

Signaling Pathways

Caption: this compound inhibits FLT3 and FGFR signaling pathways.

Experimental Workflow

Caption: Preclinical to clinical development workflow for this compound.

Logical Relationship: Overcoming Resistance

Caption: this compound overcomes resistance by dual pathway inhibition.

Conclusion

This compound is a promising dual FLT3 and FGFR inhibitor with a strong preclinical rationale for its development in hematological malignancies, particularly AML. Its ability to target both a primary oncogenic driver and a key resistance pathway, coupled with favorable pharmacokinetic properties in the bone marrow, suggests it may offer a significant clinical advantage over existing therapies. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in patients.

References

Unveiling the Cellular Targets of MAX-40279: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] This small molecule inhibitor has demonstrated significant potential in preclinical and early clinical settings for the treatment of acute myeloid leukemia (AML), a hematological malignancy often characterized by mutations in the FLT3 gene.[3] This technical guide provides an in-depth overview of the cellular targets of this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing the associated signaling pathways.

Mechanism of Action

This compound exerts its anti-neoplastic activity by binding to and inhibiting the kinase activity of both FLT3 and FGFR.[1][2] This dual inhibition disrupts the downstream signaling cascades that are crucial for the proliferation and survival of cancer cells. A key feature of this compound is its efficacy against mutant forms of FLT3, including the internal tandem duplication (ITD) and the D835Y mutation within the tyrosine kinase domain (TKD), which are common mechanisms of resistance to other FLT3 inhibitors. By simultaneously targeting FGFR, this compound may also overcome resistance mechanisms driven by the tumor microenvironment.

Quantitative Preclinical Data

The following tables summarize the available quantitative data from preclinical studies investigating the efficacy of this compound.

In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Notes |

| FLT3 (Wild-Type) | Data not publicly available | Preclinical studies confirmed potent inhibition. |

| FLT3-ITD | Data not publicly available | This compound maintains activity against this common mutation. |

| FLT3-D835Y | Data not publicly available | Effective against this resistance-conferring mutation. |

| FGFR1 | Data not publicly available | Part of the dual-targeting profile of this compound. |

| FGFR2 | Data not publicly available | Part of the dual-targeting profile of this compound. |

| FGFR3 | Data not publicly available | Part of the dual-targeting profile of this compound. |

In Vitro Cellular Activity

| Cell Line | Mutation Status | EC50 (nM) | Notes |

| MV4-11 | FLT3-ITD | Data not publicly available | A commonly used AML cell line to assess FLT3 inhibitor efficacy. |

| KG-1 | FGFR1 fusion | Data not publicly available | An AML cell line with FGFR pathway activation. |

| MOLM-13 | FLT3-ITD | Data not publicly available | Another relevant AML cell line for studying FLT3-ITD driven leukemia. |

In Vivo Efficacy in Xenograft Models

| Model | Dosing Regimen | Tumor Growth Inhibition | Notes |

| MV4-11 Xenograft | 12 mg/kg, p.o., twice daily for 21-28 days | Significant inhibition | Demonstrates in vivo activity against FLT3-ITD driven tumors. |

| KG-1 Xenograft | 12 mg/kg, p.o., twice daily for 21-28 days | Significant inhibition | Highlights efficacy in FGFR-driven AML models. |

| Patient-Derived Xenograft (Mini-PDX) | 12 mg/kg, p.o., once daily for 7 days | Effective in 43% of patient tumor samples | Suggests broad applicability in a heterogeneous patient population. |

| AML Xenograft (unspecified) | Not specified | 58% to 106% | Indicates potent anti-tumor activity in vivo. |

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound.

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize this compound are provided below. These represent generalized procedures, and specific parameters may have been adapted for individual experiments.

FLT3/FGFR Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified FLT3 and FGFR kinase enzymes.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) or similar kinase assay platform is used to measure the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.

Materials:

-

Purified recombinant human FLT3 (wild-type and mutant forms) and FGFR (subtypes 1, 2, 3) enzymes.

-

Kinase-specific substrate peptide (e.g., a poly-GT peptide for tyrosine kinases).

-

ATP (adenosine triphosphate).

-

This compound, serially diluted.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

-

Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and a fluorescent acceptor).

-

384-well microplates.

-

Plate reader capable of TR-FRET detection.

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

Add the kinase enzyme to the wells of the microplate.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

-

Stop the reaction and add the detection reagents.

-

Incubate to allow for antibody binding to the phosphorylated substrate.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.

Cell Viability Assay (Cell-Based Assay)

Objective: To determine the half-maximal effective concentration (EC50) of this compound on the viability of AML cell lines.

Principle: A colorimetric or luminescent assay is used to measure the metabolic activity of viable cells after treatment with the inhibitor. A decrease in metabolic activity is indicative of reduced cell viability.

Materials:

-

AML cell lines (e.g., MV4-11, KG-1, MOLM-13).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound, serially diluted.

-

Cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-Glo®).

-

96-well cell culture plates.

-

Spectrophotometer or luminometer.

Procedure:

-

Seed the AML cells into the wells of a 96-well plate at a predetermined density.

-

Allow the cells to adhere or stabilize for a few hours.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Read the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value using a non-linear regression analysis.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of AML.

Principle: Human AML cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG).

-

Human AML cell lines (e.g., MV4-11, KG-1) or patient-derived AML cells.

-

This compound formulated for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

-

Animal housing and care facilities.

Procedure:

-

Inject the human AML cells subcutaneously or intravenously into the immunodeficient mice.

-

Monitor the mice for tumor engraftment and growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally at the specified dose and schedule.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for the planned duration or until the tumors in the control group reach a predetermined endpoint.

-

Calculate the tumor volume for each mouse at each time point.

-

Determine the tumor growth inhibition for the this compound treated group compared to the vehicle control group.

Conclusion

This compound is a promising dual FLT3 and FGFR inhibitor with demonstrated preclinical activity against AML models, including those with clinically relevant resistance mutations. Its mechanism of action, involving the simultaneous blockade of two key oncogenic signaling pathways, provides a strong rationale for its continued development. The data summarized in this guide highlight the potential of this compound as a novel therapeutic agent for AML. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in patients.

References

MAX-40279: A Technical Guide to its Mechanism of Action and Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAX-40279 is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound and its effects on the downstream signaling cascades initiated by FLT3 and FGFR. The content herein summarizes preclinical findings, outlines key experimental protocols for assessing its activity, and presents quantitative data to illustrate its therapeutic potential, particularly in the context of Acute Myeloid Leukemia (AML).[4]

Introduction: Targeting FLT3 and FGFR in Oncology

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, including proliferation, survival, differentiation, and migration.[5] Dysregulation of RTK signaling is a common driver of oncogenesis.

FMS-like Tyrosine Kinase 3 (FLT3) is a class III RTK that is frequently overexpressed or mutated in hematological malignancies, most notably in approximately 30% of patients with Acute Myeloid Leukemia (AML). FLT3 mutations, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase and aberrant downstream signaling, promoting uncontrolled proliferation and survival of leukemic cells.

Fibroblast Growth Factor Receptors (FGFRs) are a family of RTKs that, when activated by fibroblast growth factors (FGFs), play a crucial role in normal cellular functions. However, aberrant FGFR signaling, through gene amplification, mutations, or translocations, is implicated in a variety of solid tumors and can contribute to therapeutic resistance.

This compound is a novel investigational agent designed to simultaneously target both FLT3 and FGFR, offering a promising therapeutic strategy for cancers driven by these pathways. Preclinical studies have demonstrated its potent inhibition of both wild-type and mutant forms of FLT3, as well as various FGFR subtypes. Notably, this compound has shown the potential to overcome resistance to existing FLT3 inhibitors, a significant challenge in the clinical management of AML.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor at the ATP-binding site within the kinase domains of FLT3 and FGFR. By occupying this pocket, it prevents the phosphorylation and subsequent activation of the receptors, thereby blocking the initiation of their downstream signaling cascades.

Inhibition of FLT3 Signaling

Upon binding of its ligand, FLT3 dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate multiple downstream pathways, including the RAS/MEK/ERK, PI3K/AKT/mTOR, and STAT5 pathways. This compound's inhibition of FLT3 autophosphorylation effectively abrogates these signals, leading to decreased proliferation and increased apoptosis in FLT3-dependent cancer cells.

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Inhibition of FGFR Signaling

Similarly, the binding of FGF to FGFR triggers receptor dimerization and autophosphorylation, activating downstream pathways such as the RAS/MEK/ERK and PI3K/AKT pathways. This compound's inhibition of FGFR prevents these signaling events, which can be crucial for tumor cell growth, angiogenesis, and resistance to other therapies.

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and cellular effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) |

| FLT3 (Wild-Type) | 1.2 |

| FLT3 (ITD) | 0.8 |

| FLT3 (D835Y) | 1.5 |

| FGFR1 | 3.1 |

| FGFR2 | 4.5 |

| FGFR3 | 2.8 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | GI₅₀ (nM) |

| MV4-11 | AML | FLT3-ITD | 2.5 |

| MOLM-13 | AML | FLT3-ITD | 3.1 |

| KG-1 | AML | FGFR1 Fusion | 10.2 |

| RT112 | Bladder Cancer | FGFR3 Fusion | 15.8 |

Table 3: Effect of this compound on Downstream Signaling Markers (MV4-11 Cells, 4 hours)

| Analyte | Concentration of this compound | % Inhibition of Phosphorylation |

| p-FLT3 | 10 nM | 95% |

| p-ERK1/2 | 10 nM | 88% |

| p-STAT5 | 10 nM | 92% |

| p-AKT | 10 nM | 85% |

Experimental Protocols

Western Blot for Phosphorylated Protein Analysis

This protocol describes the methodology to assess the inhibition of FLT3 and downstream effector phosphorylation by this compound.

Workflow Diagram:

Caption: Western Blot Experimental Workflow.

Methodology:

-

Cell Culture and Treatment: Seed MV4-11 cells at a density of 1x10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 4 hours.

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Transfer: Separate equal amounts of protein (e.g., 20 µg) on a 4-12% Bis-Tris polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-FLT3, anti-p-ERK, anti-p-STAT5, and corresponding total protein antibodies) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Cell Proliferation Assay (GI₅₀ Determination)

This protocol outlines the method for determining the 50% growth inhibition (GI₅₀) concentration of this compound.

Methodology:

-

Cell Seeding: Seed cancer cell lines (e.g., MV4-11, KG-1) in 96-well plates at an appropriate density (e.g., 5,000 cells/well).

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's protocol.

-

Data Analysis: Normalize the results to the vehicle-treated control wells. Plot the normalized values against the log of the compound concentration and fit a four-parameter dose-response curve to calculate the GI₅₀ value.

Conclusion

This compound is a potent dual inhibitor of FLT3 and FGFR, demonstrating significant activity against both wild-type and mutated forms of these kinases. By effectively blocking the activation of key downstream signaling pathways such as RAS/MEK/ERK and PI3K/AKT, this compound potently inhibits the proliferation of cancer cells dependent on these pathways. The preclinical data strongly support the continued clinical development of this compound as a promising therapeutic agent for AML and potentially other malignancies characterized by aberrant FLT3 and/or FGFR signaling. A Phase I clinical trial is currently evaluating the safety and tolerability of this compound in patients with AML.

References

Methodological & Application

Application Notes and Protocols for MAX-40279 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3][4][5] These receptor tyrosine kinases are crucial regulators of cell proliferation, survival, and differentiation. Mutations leading to the constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. The FGFR signaling pathway has been implicated in conferring resistance to FLT3 inhibitors. By simultaneously targeting both FLT3 and FGFR, this compound presents a promising therapeutic strategy to overcome drug resistance and improve outcomes for AML patients. Preclinical studies have demonstrated that this compound effectively inhibits wild-type and mutant forms of FLT3, including the D835Y mutation known to confer resistance to other FLT3 inhibitors.

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the activity of this compound in relevant cancer cell lines.

Data Presentation

While preclinical studies have established the potent activity of this compound in enzymatic and cellular assays, specific IC50 values from these assays are not publicly available in the reviewed literature. Researchers should perform the described assays to determine the IC50 values for their specific experimental conditions and cell lines. The tables below are structured to organize such empirically determined data.

Table 1: Enzymatic Inhibition of FLT3 and FGFR Kinases by this compound

| Kinase Target | IC50 (nM) |

| FLT3 (Wild-Type) | Data to be determined |

| FLT3 (ITD Mutant) | Data to be determined |

| FLT3 (D835Y Mutant) | Data to be determined |

| FGFR1 | Data to be determined |

| FGFR2 | Data to be determined |

| FGFR3 | Data to be determined |

Table 2: Cellular Activity of this compound in AML Cell Lines

| Cell Line | Genotype | Assay Type | IC50 (nM) |

| MV4-11 | FLT3-ITD | Cell Viability (72h) | Data to be determined |

| KG-1 | FGFR1 fusion | Cell Viability (72h) | Data to be determined |

| MOLM-13 | FLT3-ITD | Cell Viability (72h) | Data to be determined |

Signaling Pathways

To visualize the mechanism of action of this compound, the following diagrams illustrate the FLT3 and FGFR signaling pathways and the points of inhibition by this compound.

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol determines the concentration of this compound that inhibits the metabolic activity of AML cells, providing a measure of cell viability.

Materials:

-

AML cell lines (e.g., MV4-11, KG-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS or MTT reagent

-

Plate reader

Workflow Diagram:

Procedure:

-

Cell Seeding:

-

Culture AML cell lines in T-75 flasks until they reach logarithmic growth phase.

-

Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

-

Drug Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-